Superior Cell-Death Induction Kinetics Versus ATP-Competitive Inhibitor Ipatasertib
ARQ-751 commits cancer cells to death with a markedly faster kinetic profile than the ATP-competitive AKT inhibitor ipatasertib. In washout experiments, a brief 30-minute pulse of ARQ 751 was sufficient to induce significant cell death, whereas ipatasertib failed to produce any measurable cell death under identical conditions, even at four-fold higher concentrations [1]. This demonstrates that ARQ-751's allosteric binding mode leads to a rapid and sustained pharmacological effect that is not achieved by ATP-competitive inhibition of the same kinase.
| Evidence Dimension | Time to induce irreversible cell death commitment (washout assay) |
|---|---|
| Target Compound Data | ARQ 751: Significant cell death induced after only 30 minutes of drug exposure |
| Comparator Or Baseline | Ipatasertib (GDC-0068): No measurable cell death after 30 minutes of exposure |
| Quantified Difference | Qualitative difference: cell death commitment achieved vs. none; quantitative difference in potency in washout conditions was observed even at 4-fold higher comparator concentrations |
| Conditions | Cancer cell lines with PI3K/AKT-activating lesions; drugs washed out after 30 min or 1 h, followed by 72 h growth; assessed by cell count fold change and dead cell fraction |
Why This Matters
For researchers modeling drug persistence or designing pulsed therapeutic regimens, ARQ-751's rapid and durable cell-killing commitment differentiates it from ipatasertib, making it the preferred probe for studies where sustained target engagement after drug clearance is critical.
- [1] Kostaras E, et al. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity. British Journal of Cancer. 2020;123:542–555. (Fig. 1c and corresponding Results text) View Source
